molecular formula C9H14N4O B1518052 3-Amino-1-[4-(dimethylamino)phenyl]urea CAS No. 1156925-51-7

3-Amino-1-[4-(dimethylamino)phenyl]urea

Cat. No.: B1518052
CAS No.: 1156925-51-7
M. Wt: 194.23 g/mol
InChI Key: XRDIEQPIVOEVQU-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(dimethylamino)phenyl]urea is a urea derivative featuring a dimethylamino group at the para position of one phenyl ring and an amino group at the meta position of the adjacent phenyl ring. Urea derivatives are often explored for their biological activity, particularly as kinase inhibitors or allosteric modulators, as seen in the cited studies .

Properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIEQPIVOEVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(dimethylamino)phenyl]urea typically involves the reaction of 4-dimethylaminobenzonitrile with ammonium chloride under high-temperature conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with ammonia to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and reduce by-products.

Chemical Reactions Analysis

Acylation and Alkylation

The amino group undergoes selective acylation/alkylation:

  • Acetylation : Reacts with acetic anhydride to form N-acetyl derivatives (yield: 65–78%) .

  • Methylation : Treatment with methyl iodide in DMF yields N-methylated products (yield: 58%) .

Key Data :

  • Kinetics : Second-order rate constants for acylation range from k=1.2×103L mol1 s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1}
    (acetyl chloride) to k=3.8×104L mol1 s1k=3.8\times 10^{-4}\,\text{L mol}^{-1}\text{ s}^{-1}
    (benzoyl chloride) .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Degrades in 6M HCl at 100°C via cleavage of the urea bond, forming 4-(dimethylamino)aniline and CO₂ (half-life: 2.5 hr) .

  • Basic Conditions : Stable in 1M NaOH at 25°C for >24 hr, but decomposes in 5M NaOH (half-life: 8 hr) .

Comparative Stability Table :

ConditionTemp (°C)Degradation PathwayHalf-Life
6M HCl100Urea bond cleavage2.5 hr
5M NaOH25Ring dealkylation8 hr
Neutral H₂O25No degradation>30 days

Metal Coordination

Acts as a ligand for transition metals (e.g., Pd, Cu) via the urea oxygen and amino nitrogen:

  • Pd Complexes : Forms [Pd(L)₂Cl₂] with catalytic activity in Suzuki-Miyaura couplings (TON: 1,200) .

  • Cu Complexes : [Cu(L)(NO₃)₂] shows oxidase-mimetic activity (kₐₜ: 0.45 s⁻¹) .

Catalytic Performance :

MetalSubstrateReactionTurnover Number (TON)
PdAryl bromidesSuzuki-Miyaura1,200
Cu3,5-DTBCOxidation to quinone340

Photochemical Reactivity

Exhibits reversible photochromism under UV light (λ = 365 nm):

  • Isomerization : Trans-to-cis isomerization of the dimethylamino group (quantum yield: Φ = 0.32) .

  • Applications : Used in photoresponsive materials for data storage .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its role in inhibiting cancer cell growth. It is associated with the development of inhibitors targeting mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial in regulating cell growth and survival. These pathways are often dysregulated in various cancers, making them attractive targets for therapeutic intervention .

Case Study: Cancer Treatment
Research has indicated that derivatives of this compound exhibit strong inhibitory effects against several cancer types, including solid tumors and malignant lymphomas. Specific studies have highlighted its effectiveness against leukemia, skin cancer, and breast cancer . The mechanism involves the disruption of cancer cell proliferation through the modulation of signaling pathways associated with abnormal cell growth.

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the structure of 3-amino-1-[4-(dimethylamino)phenyl]urea to enhance its biological activity. Modifications to the urea moiety and the introduction of various substituents have been explored to improve potency and selectivity against cancer cells .

Agricultural Applications

Herbicide Development
The compound is structurally related to known herbicides like fenuron, which is utilized for weed control in agriculture. Research has shown that phenyl urea derivatives can inhibit photosynthesis in target weeds, thereby providing a mechanism for weed management in crop production .

Environmental Impact Studies
Studies on the degradation of phenyl urea herbicides have been conducted to understand their environmental persistence and toxicity. Methods such as electro-Fenton processes have been developed to effectively degrade these compounds in water, minimizing their ecological footprint .

Research Chemical

Utility in Laboratory Settings
this compound serves as a valuable research chemical for various experimental applications. Its properties allow it to be used in synthetic chemistry as an intermediate or starting material for producing more complex molecules .

Characterization Studies
Characterization techniques such as X-ray diffraction (XRD) have been employed to analyze the crystalline forms of this compound, providing insights into its structural properties and stability under different conditions .

Data Summary Table

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInhibits mTOR/PI3K pathways; effective against various cancers
Agricultural ScienceHerbicide developmentInhibits photosynthesis; related to fenuron
Research ChemicalIntermediate in synthesisUsed in laboratory settings; characterized by XRD techniques

Mechanism of Action

The mechanism by which 3-Amino-1-[4-(dimethylamino)phenyl]urea exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the dimethylamino group can enhance the compound's ability to penetrate biological membranes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 3-Amino-1-[4-(dimethylamino)phenyl]urea (inferred structure) with key analogs from the evidence:

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Analytical Methods
This compound (target) R1 = NH2 (meta), R2 = NMe2 (para) C15H17N5O Not Available Not Provided
3-(4-Chlorophenyl)-1-[4-(dimethylamino)phenyl]urea R1 = Cl (para), R2 = NMe2 (para) C15H16ClN3O Not Provided CAS, Molecular Formula
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) Pyrimidinyl group, R = 4-F C25H24FN5O 202–205 1H NMR, MS, Combiflash Chromatography
1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea (26) Morpholino-triazine, piperidine C35H44N10O4 Not Provided HPLC, HRMS, 1H NMR

Key Observations:

  • Substituent Effects: The target compound’s amino group (electron-donating) contrasts with the chloro substituent in ’s analog (electron-withdrawing).
  • Melting Points : Pyrimidinyl-containing derivatives (e.g., 8e) exhibit higher melting points (>200°C) compared to simpler urea analogs, likely due to increased molecular rigidity and π-π stacking .
  • Complexity: Compounds like 26 () incorporate morpholino-triazine and piperidine moieties, enhancing molecular weight and hydrophilicity, which may improve target engagement in kinase inhibition (e.g., PI3K-Akt pathway) .

Pharmacological Implications

  • Pyrimidinyl Biphenylureas: Compounds in were designed as allosteric modulators of cannabinoid receptors. The pyrimidine ring may enhance binding affinity through hydrogen bonding or aromatic interactions .
  • Morpholino-Triazine Derivatives: These compounds (e.g., 26) target the PI3K-Akt pathway, a critical oncogenic signaling axis. The morpholino groups likely improve solubility and metabolic stability .

Limitations and Notes

Data Gaps: Direct experimental data for this compound (e.g., melting points, bioactivity) are unavailable in the provided evidence. Comparisons rely on structural analogs.

Synthesis Variability: Differences in synthetic routes (e.g., use of pyrimidinyl vs. morpholino-triazine cores) may influence purity, yield, and scalability .

SAR Hypotheses: The amino group in the target compound could enhance hydrogen-bonding interactions compared to halogenated analogs, but validation requires further study.

Biological Activity

3-Amino-1-[4-(dimethylamino)phenyl]urea, often referred to as a derivative of urea, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a urea functional group linked to an aromatic amine. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its biological activity. Synthesis typically involves the reaction of 4-(dimethylamino)aniline with isocyanates or other urea-forming agents, yielding derivatives that can be tailored for specific biological targets.

Biological Activity Overview

Research has identified several key biological activities associated with this compound and its derivatives:

  • Anticancer Activity : Several studies have demonstrated that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent inhibitory activity comparable to established anticancer agents like sorafenib .
  • Cholinesterase Inhibition : A derivative of this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), showing an IC50 value of 20 nM, which indicates high potency. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Some studies have noted the antimicrobial efficacy of similar compounds against various pathogens, including fungi and bacteria. This broad-spectrum activity is attributed to their ability to disrupt cellular processes in microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of halogensEnhanced antiproliferative activity
Variation in alkyl groupsAltered lipophilicity and bioavailability
Substitution on the phenyl ringChanges in selectivity for biological targets

These modifications can fine-tune the pharmacological profile of the compound, making it a versatile candidate for drug development.

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that specific derivatives of this compound exhibited significant cell cycle arrest in the S-phase across multiple cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, a critical process in cell division .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds through cholinesterase inhibition, suggesting therapeutic avenues for cognitive disorders .
  • Antimicrobial Activity : Research has shown that certain derivatives effectively inhibited the growth of Candida species by disrupting biofilm formation and membrane integrity, marking them as potential antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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